3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile
Description
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile is an organic compound featuring a phenyl ring substituted with a bromine atom at position 5 and a methyl group at position 2. The 3-oxopropanenitrile moiety (–CO–CH₂–CN) attached to the aromatic ring provides reactive sites for nucleophilic substitution (bromine), keto-enol tautomerism (keto group), and cyano group participation in hydrogen bonding or further functionalization. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems and pharmaceuticals due to its multifunctional reactivity .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(5-bromo-2-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
InChI Key |
WZOHAVXFMWQZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile can be achieved through several methodsThe reaction conditions typically involve the use of bromine and a suitable catalyst, such as iron powder, to facilitate the bromination process . The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Chemical Reactions Analysis
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and the development of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 3-(5-Bromo-2-methylphenyl)-3-oxopropanenitrile to other 3-oxopropanenitrile derivatives are outlined below, with key differences highlighted:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Core Structure Differences :
- The target compound’s phenyl ring contrasts with heterocyclic cores in analogs like thiazole (), benzofuran (), and indole (). Heterocycles influence electronic properties and binding affinity in drug design.
- Substituent Effects :
- Bromine (electron-withdrawing) in the target compound enhances electrophilicity for nucleophilic aromatic substitution compared to methoxy (electron-donating, ) or fluoro (moderately electron-withdrawing, ) groups.
Reactivity and Applications: Nitrile Group: Common to all compounds, enabling participation in cycloadditions or hydrogen bonding (e.g., in kinase inhibitors, ). Ketone Functionality: Facilitates keto-enol tautomerism, critical for forming enolate intermediates in heterocyclic synthesis (e.g., pyrazoles, ). Bromine vs. Chlorine/Fluorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding in biological targets compared to chlorine or fluorine .
Biological Activity :
- Compounds with methoxy or fluoro substituents (e.g., ) exhibit enhanced metabolic stability and bioavailability compared to brominated analogs due to reduced molecular weight and lipophilicity.
- The thiazole derivative () shows broader heterocyclic diversity, enabling interactions with diverse biological targets (e.g., antimicrobial enzymes).
Synthetic Routes: Most analogs are synthesized via cyanation of bromoacetophenones () or condensation reactions (e.g., with aldehydes, ). The target compound’s synthesis likely follows similar bromination-cyanation protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
